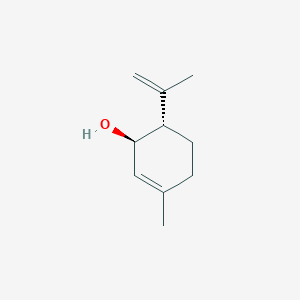
(+)-trans-Isopiperitenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-trans-Isopiperitenol is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the Mentha species. It is known for its pleasant minty aroma and is used in the flavor and fragrance industry. The compound has also attracted attention in scientific research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-trans-Isopiperitenol can be achieved through several methods. One common approach involves the hydrogenation of (+)-trans-Isopiperitenone, which is derived from the oxidation of (+)-trans-Isopiperitenyl acetate. The hydrogenation process typically uses a palladium catalyst under mild conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction of essential oils from Mentha species, followed by fractional distillation to isolate the compound. This method leverages the natural abundance of the compound in these plants, making it a cost-effective approach for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-trans-Isopiperitenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (+)-trans-Isopiperitenone.
Reduction: The compound can be reduced to form different isomers of piperitenol.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst is typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation: (+)-trans-Isopiperitenone
Reduction: Various isomers of piperitenol
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown potential antimicrobial and antifungal properties, making it a candidate for use in natural preservatives.
Medicine: Research suggests that (+)-trans-Isopiperitenol may have anti-inflammatory and analgesic effects, which could be beneficial in developing new therapeutic agents.
Industry: Its pleasant aroma makes it valuable in the flavor and fragrance industry, where it is used in perfumes, cosmetics, and food flavorings.
Mécanisme D'action
The exact mechanism of action of (+)-trans-Isopiperitenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound may inhibit the production of pro-inflammatory cytokines and modulate the activity of certain enzymes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(-)-trans-Isopiperitenol: The enantiomer of (+)-trans-Isopiperitenol, with similar chemical properties but different biological activities.
Piperitenone: A related compound that can be synthesized from this compound through oxidation.
Menthol: Another monoterpenoid alcohol found in Mentha species, known for its cooling sensation and use in various products.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and sensory properties. Its distinct minty aroma and potential therapeutic effects set it apart from other similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4017-77-0 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(1R,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10+/m0/s1 |
Clé InChI |
OLAKPNFIICOONC-VHSXEESVSA-N |
SMILES isomérique |
CC1=C[C@H]([C@@H](CC1)C(=C)C)O |
SMILES canonique |
CC1=CC(C(CC1)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
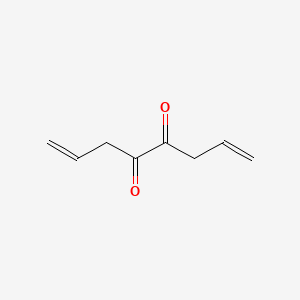
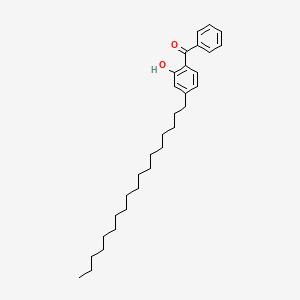
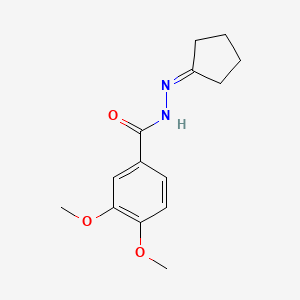

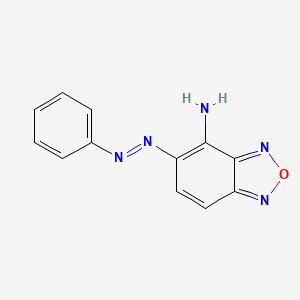
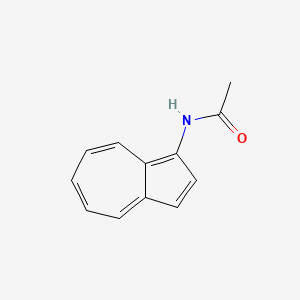

![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
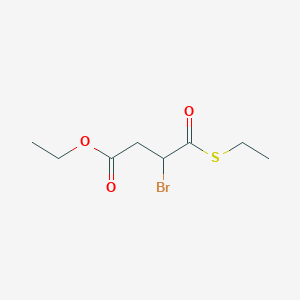
![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)

![tert-Butyl [1-(2,4,6-trimethylphenyl)ethoxy]acetate](/img/structure/B14151236.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)
